

Crystal structure analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol

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Compound of Interest

Compound Name: (1-benzyl-1H-benzimidazol-2-yl)methanol

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An In-depth Technical Guide to the Crystal Structure Analysis of **(1-benzyl-1H-benzimidazol-2-yl)methanol** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzimidazole derivatives, with a focus on **(1-benzyl-1H-benzimidazol-2-yl)methanol** and its structurally related analogs. While a specific crystal structure for **(1-benzyl-1H-benzimidazol-2-yl)methanol** is not publicly available, this document leverages detailed crystallographic data from closely related compounds, namely (1H-Benzimidazol-1-yl)methanol and 1-Benzyl-1H-benzimidazole, to present a thorough and representative analysis.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.^{[1][2][3]} The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide outlines the key experimental protocols and data presentation for the crystallographic analysis of this important class of molecules.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for two key analogs of the title compound. This data provides a reference for the expected crystallographic parameters for **(1-benzyl-1H-benzimidazol-2-yl)methanol**.

Table 1: Crystal Data and Structure Refinement for (1H-Benzimidazol-1-yl)methanol.[\[4\]](#)[\[5\]](#)

Parameter	Value
Empirical Formula	C ₈ H ₈ N ₂ O
Formula Weight	148.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	13.3181 (10)
b (Å)	4.2677 (3)
c (Å)	12.4795 (10)
β (°)	95.143 (6)
Volume (Å ³)	706.45 (9)
Z	4
Temperature (K)	120
Radiation (Å)	Cu Kα (λ = 1.5418)
R-factor	0.039
wR-factor	0.105

Table 2: Crystal Data and Structure Refinement for 1-Benzyl-1H-benzimidazole.[\[2\]](#)[\[6\]](#)

Parameter	Value
Empirical Formula	C ₁₄ H ₁₂ N ₂
Formula Weight	208.26 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	6.2265 (10)
b (Å)	8.1740 (13)
c (Å)	20.975 (4)
β (°)	97.839 (2)
Volume (Å ³)	1057.5 (3)
Z	4
Temperature (K)	93
Radiation (Å)	Mo Kα (λ = 0.71073)
R-factor	0.038
wR-factor	0.093

Experimental Protocols

Synthesis and Crystallization

The synthesis of benzimidazole derivatives can be achieved through various methods, a common one being the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.[\[1\]](#)[\[3\]](#)

Synthesis of (1H-benzimidazol-2-yl)methanol Analogs: A typical procedure involves the condensation of o-phenylenediamine with glycolic acid.[\[1\]](#) The reactants are refluxed in a suitable solvent, such as dimethylformamide.[\[1\]](#) After the reaction is complete, the mixture is worked up to isolate the crude product, which is then purified by recrystallization.

Single Crystal Growth: Obtaining crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a common technique. For (1H-Benzimidazol-1-yl)methanol, single crystals were grown by slow evaporation from a water:propan-2-ol solution at room temperature.[4][5] For 1-Benzyl-1H-benzimidazole, single crystals were obtained by the slow evaporation of a methanol solution.[2]

Single-Crystal X-ray Diffraction

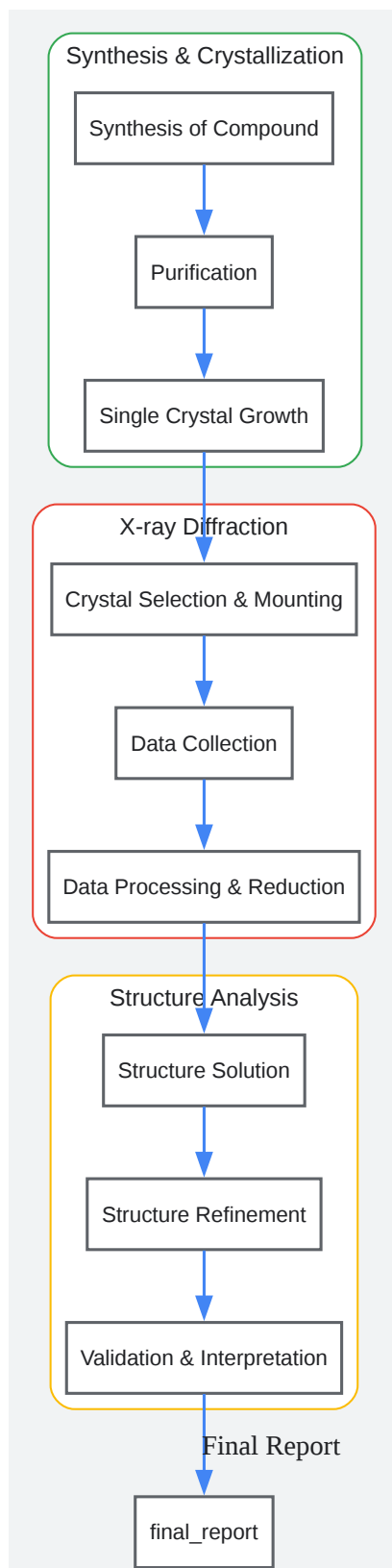
The following protocol is a generalized procedure based on the data collection methods for the analog structures.

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer, and the data is collected at a low temperature (e.g., 93 K or 120 K) to minimize thermal vibrations.[2][4][5][6] An X-ray source, such as Mo K α or Cu K α radiation, is used.[2][4][5][6] A series of diffraction images are collected as the crystal is rotated.
- **Data Reduction:** The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[4][6]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to improve its accuracy.[4][6]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

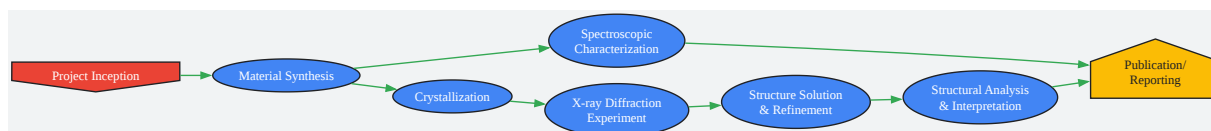


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Caption: Experimental workflow for single-crystal X-ray analysis.

Logical Relationships in a Crystallographic Project

This diagram shows the logical progression and dependencies of the major stages in a crystal structure analysis project.



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Caption: Logical flow of a crystal structure determination project.

Conclusion

The crystal structure analysis of **(1-benzyl-1H-benzimidazol-2-yl)methanol** and its analogs provides invaluable insights into their molecular geometry, intermolecular interactions, and potential biological activity. By following rigorous experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. This information is fundamental for the scientific community, particularly for those in drug discovery and development, as it underpins the rational design of new and more effective therapeutic agents.

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